AB-CHMINACA, formally known as N-(1-carbamoyl-2-methyl-propyl)-1-(cyclohexylmethyl)indazole-3-carboxamide, is a synthetic cannabinoid that has gained attention due to its potent effects and potential toxicity. This compound belongs to a class of drugs known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. AB-CHMINACA was first identified in 2014 and has been reported in various toxicological cases, indicating its presence in drug markets and its implications for public health.
AB-CHMINACA is synthesized from chemical precursors and has been detected in various drug samples across different regions, particularly in the United States. It can be purchased from chemical suppliers, such as Cayman Chemicals, which provides reference materials for research purposes. The compound's detection in biological samples has been facilitated by advanced analytical techniques like gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry.
AB-CHMINACA is classified as a synthetic cannabinoid receptor agonist. It primarily targets the cannabinoid receptors CB1 and CB2 in the human body, leading to psychoactive effects similar to those of natural cannabinoids. Its classification as a new psychoactive substance has raised concerns regarding its safety and legal status.
The synthesis of AB-CHMINACA involves several chemical reactions that typically include the formation of an indazole core structure followed by functionalization to introduce the carbamoyl and cyclohexylmethyl groups. Specific methodologies employed in its synthesis include:
The synthesis typically requires controlled conditions to ensure the correct formation of the desired product while minimizing by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compound.
The molecular formula of AB-CHMINACA is , with a molecular weight of 356.5 g/mol. The structure features an indazole ring system, which is a common scaffold in many synthetic cannabinoids.
The InChI key for AB-CHMINACA is KJNZIEGLNLCWTQ-UHFFFAOYSA-N. The compound exhibits a molecular ion peak at in mass spectrometry analyses, confirming its molecular weight.
AB-CHMINACA undergoes various chemical reactions typical of synthetic cannabinoids, including:
Analytical methods such as gas chromatography-mass spectrometry are crucial for identifying both AB-CHMINACA and its degradation products in biological matrices. These methods help establish the compound's stability under various environmental conditions.
AB-CHMINACA acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the effects of natural cannabinoids, leading to alterations in neurotransmitter release and modulation of various physiological processes.
The effective concentration (EC50) for AB-CHMINACA at the CB1 receptor has been reported to be approximately 7.4 nM, indicating a high potency compared to other synthetic cannabinoids.
AB-CHMINACA is typically presented as a white crystalline solid with varying solubility profiles depending on the solvent used. Its melting point has been reported around 133–134 °C.
The compound is expected to be poorly soluble in water but soluble in organic solvents like methanol and dichloromethane. Its stability can be affected by environmental factors such as humidity and temperature.
AB-CHMINACA has been utilized primarily for research purposes within toxicology and pharmacology fields. Its detection in biological samples helps understand its pharmacokinetics and toxicological effects. Furthermore, studies involving this compound contribute to broader knowledge regarding synthetic cannabinoids' safety profiles, metabolism, and potential therapeutic applications.
Research continues into understanding how compounds like AB-CHMINACA interact with biological systems, which may inform future regulatory decisions regarding synthetic cannabinoids' use and control measures against their abuse.
Synthetic cannabinoids originated as legitimate scientific tools for investigating the endocannabinoid system. Initially developed in academic and pharmaceutical laboratories during the late 20th century, these compounds were designed to probe cannabinoid receptor structure and function. The foundational research of John W. Huffman (JWH series) and other chemists yielded potent agonists that helped elucidate cannabinoid receptor pharmacology and the therapeutic potential of cannabinoid modulation [1] [9]. These compounds enabled critical studies of cannabinoid receptor distribution, signaling pathways, and potential applications for conditions including pain, inflammation, and neurological disorders [10].
By the mid-2000s, clandestine laboratories recognized the commercial potential of these research compounds. Manufacturers began synthesizing analogs that circumvented existing drug control laws and marketing them as "legal highs" under brand names such as Spice, K2, and Black Mamba. These products were falsely labeled as herbal incense or potpourri with disclaimers like "not for human consumption" [1] [8]. This strategic misrepresentation allowed synthetic cannabinoids to enter global markets through online sales and specialty shops, creating a rapidly expanding public health challenge. The transition from research chemicals to substances of abuse fundamentally changed the trajectory of synthetic cannabinoid development, shifting focus from therapeutic potential to recreational use driven by structural modifications designed explicitly to evade legal restrictions [1] [9].
AB-CHMINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) emerged as a prominent synthetic cannabinoid approximately one decade after the first Spice products appeared in European markets. Initial identification occurred in 2013 when Japanese authorities detected the compound in seized materials [3] [6]. By 2014, multiple countries including those in the European Union, the United States, and Australia reported AB-CHMINACA in forensic samples, reflecting its rapid global proliferation [3].
The timeline of international control measures demonstrates the compound's swift penetration into illicit drug markets. The United States Drug Enforcement Administration implemented temporary scheduling of AB-CHMINACA as a Schedule I controlled substance in January 2015, citing its imminent public health risk [8]. This action was followed by control measures in Germany (May 2015), China (October 2015), Switzerland (December 2015), and Brazil (2023) [2] [3]. Despite these regulatory efforts, AB-CHMINACA continued to appear in forensic and toxicological samples globally. A significant resurgence occurred in 2024 when the Center for Forensic Science Research and Education identified the compound in materials from Georgia, USA, indicating ongoing synthesis and distribution networks [3]. This pattern of emergence, temporary control, and periodic re-emergence highlights the adaptability of illicit manufacturing operations in response to legal restrictions.
AB-CHMINACA belongs to the indazole-3-carboxamide class of synthetic cannabinoids, specifically categorized within the AB-INACA subgroup. This classification reflects its core structural components: an indazole core linked via a carboxamide group to an L-valinamide (AB) or L-tert-leucinamide moiety [2] [7] [9]. The "AB" designation specifically references the amino acid-derived 2-methylpropane-1-amine group attached to the carboxamide nitrogen [7].
Table 1: Structural Components of AB-CHMINACA
| Structural Element | Chemical Group | Role in Receptor Interaction |
|---|---|---|
| Core | Indazole | Hydrogen bonding with receptor residues |
| Linker | Carboxamide | Key interaction with CB1 receptor transmembrane domains |
| Tail | Cyclohexylmethyl | Hydrophobic pocket binding |
| Amino Acid Residue | Valine-derived tert-butyl group | Enhanced CB1 receptor affinity and efficacy |
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) conceptual model for synthetic cannabinoids identifies four critical structural regions that influence receptor binding: the core, linker, tail, and amino acid residue [1] [9]. AB-CHMINACA features an indazole core rather than the indole ring found in earlier generations (e.g., JWH-018). This modification enhances metabolic stability while maintaining receptor affinity. The cyclohexylmethyl tail contributes significantly to hydrophobic interactions within the CB1 receptor binding pocket, replacing earlier pentyl or naphthoyl chains [7] [9]. The defining structural innovation lies in the incorporation of the valine-derived tert-butyl group, which dramatically increases CB1 receptor binding affinity compared to earlier synthetic cannabinoids lacking amino acid components. This design evolution reflects systematic structure-activity relationship optimization focused on maximizing potency and efficacy at cannabinoid receptors [7] [9].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2